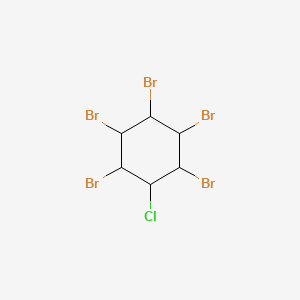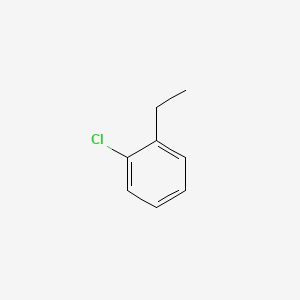![molecular formula C9H14N2O B1361403 [1-(4-METHOXYPHENYL)ETHYL]HYDRAZINE CAS No. 75333-10-7](/img/structure/B1361403.png)
[1-(4-METHOXYPHENYL)ETHYL]HYDRAZINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(4-METHOXYPHENYL)ETHYL]HYDRAZINE is an organic compound with the molecular formula C9H14N2O It is a hydrazine derivative, characterized by the presence of a hydrazine group attached to a 4-methoxyphenyl group through an ethyl linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1-(4-METHOXYPHENYL)ETHYL]HYDRAZINE typically involves the reaction of 4-methoxyphenylhydrazine with an appropriate ethylating agent. One common method is the reaction of 4-methoxyphenylhydrazine hydrochloride with ethyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol under reflux conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
[1-(4-METHOXYPHENYL)ETHYL]HYDRAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azines or other nitrogen-containing compounds.
Reduction: It can be reduced to form simpler hydrazine derivatives.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azines, while substitution reactions can produce a variety of substituted hydrazine derivatives.
Applications De Recherche Scientifique
[1-(4-METHOXYPHENYL)ETHYL]HYDRAZINE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological assays.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals
Mécanisme D'action
The mechanism of action of [1-(4-METHOXYPHENYL)ETHYL]HYDRAZINE involves its interaction with biological molecules through its hydrazine group. This group can form covalent bonds with carbonyl-containing compounds, leading to the inhibition of enzymes that rely on carbonyl groups for their activity. The molecular targets and pathways involved include various enzymes and proteins that are essential for cellular metabolism and signaling .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxyphenylhydrazine: A simpler hydrazine derivative with similar reactivity.
1-(4-Methoxyphenyl)ethylamine: Lacks the hydrazine group but shares the 4-methoxyphenyl and ethyl structure.
Phenylhydrazine: A related compound with a phenyl group instead of a 4-methoxyphenyl group.
Uniqueness
Its ability to participate in a wide range of chemical reactions and its potential use in medicinal chemistry make it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
75333-10-7 |
|---|---|
Formule moléculaire |
C9H14N2O |
Poids moléculaire |
166.22 g/mol |
Nom IUPAC |
1-(4-methoxyphenyl)ethylhydrazine |
InChI |
InChI=1S/C9H14N2O/c1-7(11-10)8-3-5-9(12-2)6-4-8/h3-7,11H,10H2,1-2H3 |
Clé InChI |
FCPXLOMGMCZSNL-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=C(C=C1)OC)NN |
SMILES canonique |
CC(C1=CC=C(C=C1)OC)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1361320.png)

![N-[2-(6-methylpyridin-3-yl)ethyl]aniline](/img/structure/B1361326.png)
![(E)-4-[(5-benzyl-3-carbamoyl-4-methylthiophen-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B1361327.png)
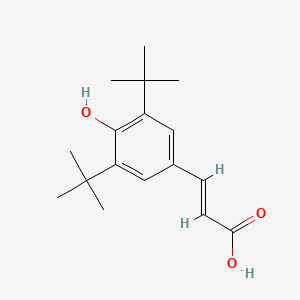

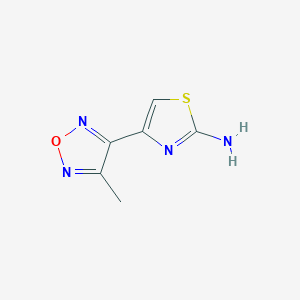
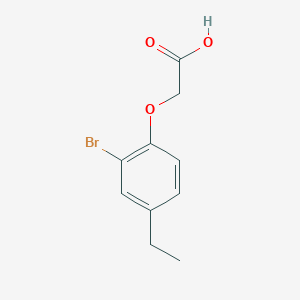
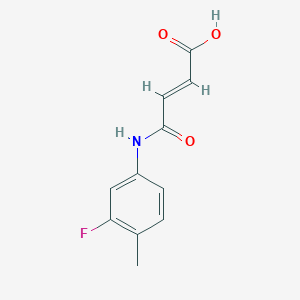
![[(3-Chloro-benzo[b]thiophene-2-carbonyl)-amino]-acetic acid](/img/structure/B1361347.png)
